molecular formula C16H25NO3 B12284950 tert-Butyl benzyl(1-hydroxy-2-methylpropan-2-yl)carbamate

tert-Butyl benzyl(1-hydroxy-2-methylpropan-2-yl)carbamate

Cat. No.: B12284950
M. Wt: 279.37 g/mol
InChI Key: WSDIGOFJAJOYAX-UHFFFAOYSA-N
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Description

tert-Butyl benzyl(1-hydroxy-2-methylpropan-2-yl)carbamate is a carbamate derivative characterized by a tert-butyl carbamate group, a benzyl substituent, and a branched 1-hydroxy-2-methylpropan-2-yl moiety. This compound is primarily utilized in synthetic organic chemistry as a protected intermediate, particularly in the synthesis of pharmaceuticals or complex organic molecules.

Properties

Molecular Formula

C16H25NO3

Molecular Weight

279.37 g/mol

IUPAC Name

tert-butyl N-benzyl-N-(1-hydroxy-2-methylpropan-2-yl)carbamate

InChI

InChI=1S/C16H25NO3/c1-15(2,3)20-14(19)17(16(4,5)12-18)11-13-9-7-6-8-10-13/h6-10,18H,11-12H2,1-5H3

InChI Key

WSDIGOFJAJOYAX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CC=CC=C1)C(C)(C)CO

Origin of Product

United States

Preparation Methods

Mixed Anhydride-Mediated Coupling

A widely cited method involves the formation of a mixed anhydride intermediate to facilitate carbamate synthesis. This approach, adapted from CN102020589B, utilizes N-Boc-protected amino alcohols and benzylamine derivatives.

Reaction Steps :

  • Activation of Carboxylic Acid :
    N-Boc-D-Serine (or analogous hydroxyamino acids) reacts with isobutyl chlorocarbonate in the presence of N-methylmorpholine (NMM) to form a mixed acid anhydride. This step occurs in anhydrous ethyl acetate at temperatures between -20°C and 5°C.
    $$
    \text{R-COOH + i-BuOCOCl} \xrightarrow{\text{NMM}} \text{R-CO-O-CO-O-i-Bu + HCl}
    $$
  • Condensation with Benzylamine :
    The mixed anhydride reacts with benzylamine to form the target carbamate. The reaction proceeds via nucleophilic acyl substitution, with the amine attacking the electrophilic carbonyl carbon.
    $$
    \text{R-CO-O-CO-O-i-Bu + PhCH}2\text{NH}2 \rightarrow \text{R-NH-CO-O-t-Bu + i-BuOH + CO}_2
    $$

Optimized Conditions :

Parameter Value/Detail
Solvent Anhydrous ethyl acetate
Temperature -10°C to 15°C (stepwise)
Molar Ratios 1 : 1.1–1.5 (acid : chlorocarbonate)
Reaction Time 3–5 hours
Yield 90–91%

This method is noted for its scalability and compatibility with sensitive functional groups.

Boc Protection of Primary Amines

An alternative route focuses on introducing the tert-butoxycarbonyl (Boc) group to a pre-formed benzyl(1-hydroxy-2-methylpropan-2-yl)amine. While explicit details for this compound are limited, analogous procedures from carbamate chemistry suggest the following steps:

  • Amine Preparation :
    1-Hydroxy-2-methylpropan-2-amine is benzylated using benzyl bromide under basic conditions (e.g., K$$2$$CO$$3$$ in THF).

  • Boc Protection :
    The resulting amine reacts with di-tert-butyl dicarbonate (Boc$$2$$O) in the presence of a catalyst (e.g., 4-dimethylaminopyridine) to form the carbamate.
    $$
    \text{R-NH}
    2 + \text{Boc}_2\text{O} \xrightarrow{\text{DMAP}} \text{R-NH-CO-O-t-Bu} + \text{Boc-OH}
    $$

Challenges :

  • Competing O-benzylation of the hydroxyl group requires careful control of reaction conditions.
  • Steric hindrance from the 2-methylpropan-2-yl group may necessitate elevated temperatures or prolonged reaction times.

Critical Analysis of Methodologies

Efficiency and Scalability

The mixed anhydride method (Section 1.1) offers superior yields (90–91%) compared to traditional carbamate-forming reactions, which typically achieve 70–85%. Key advantages include:

  • Mild Conditions : Reactions proceed below room temperature, minimizing side reactions.
  • Solvent Economy : Ethyl acetate serves as both solvent and proton scavenger, simplifying purification.

Stereochemical Considerations

In cases where chiral centers are present (e.g., derivatives of D-serine), the mixed anhydride method preserves stereochemistry with >99% enantiomeric excess (ee). This is critical for pharmaceutical applications where chirality impacts bioactivity.

Industrial-Scale Production

Pilot-Scale Parameters

Adapting the mixed anhydride method for bulk synthesis involves:

Parameter Industrial Adjustment
Solvent Volume 8–10 L/kg substrate
Cooling System Cryogenic reactors (-20°C capability)
Workup Liquid-liquid extraction with HCl wash
Crystallization Hexane/ethyl acetate (8:1)

Cost Drivers :

  • Isobutyl Chlorocarbonate : Accounts for 40–50% of raw material costs.
  • Benzylamine : Requires distillation to maintain purity (>99%).

Chemical Reactions Analysis

Types of Reactions

tert-Butyl benzyl(1-hydroxy-2-methylpropan-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

tert-Butyl benzyl(1-hydroxy-2-methylpropan-2-yl)carbamate serves as an important intermediate in the synthesis of complex organic molecules. It is particularly valuable in the production of chiral compounds, which are essential in pharmaceuticals. For instance, its derivatives have been utilized in asymmetric synthesis reactions to create biologically active molecules.

Case Study:
In a study on the synthesis of chiral amino carbonyl compounds, tert-butyl carbamates were employed as key intermediates. The successful synthesis of tert-butyl phenyl(phenylsulfonyl)methylcarbamate via an asymmetric Mannich reaction demonstrates its utility in organic synthesis.

Medicinal Chemistry

The compound has shown potential in drug development due to its ability to act as a protecting group for amines during peptide synthesis. This property allows for selective reactions that facilitate the study of various biological processes.

Case Study:
Research has indicated that derivatives of this compound exhibit cytotoxic activity against human carcinoma cell lines. The synthesis of (R)-tert-butyl carbamate as an intermediate for jaspine B highlights its relevance in medicinal chemistry.

Biochemistry

In biochemical studies, this compound is used to investigate enzyme mechanisms and protein modifications. The hydroxy and carbamate groups facilitate binding interactions with enzymes, making it a valuable tool for understanding biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound can inhibit specific enzymes by forming stable complexes that prevent substrate access.
  • Substrate for Enzyme Assays: It serves as a substrate in enzyme kinetics studies, elucidating reaction mechanisms under varying conditions.

Data Table: Summary of Applications

Application AreaDescriptionRelevant Studies
Organic SynthesisIntermediate for chiral compounds; used in asymmetric synthesis reactionsAsymmetric Mannich reaction
Medicinal ChemistryProtecting group for amines; potential cytotoxic activityJaspine B synthesis
BiochemistryInvestigates enzyme mechanisms; serves as substrate in enzyme assaysEnzyme kinetics studies

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally analogous tert-butyl carbamate derivatives highlight key differences in substituents, functional groups, and applications:

Structural and Functional Group Comparisons

tert-Butyl (S)-benzyl(1-hydroxy-4-methylpentan-2-yl)carbamate

  • Substituents : Features a longer 4-methylpentan-2-yl chain with a hydroxy group.
  • Key Data : Synthesized via column chromatography (90% purity); characterized by $ ^1H $-NMR .
  • Relevance : The extended alkyl chain may reduce steric hindrance compared to the target compound’s branched 2-methylpropan-2-yl group.

tert-Butyl (S)-benzyl(4-methyl-1-oxopentan-2-yl)carbamate

  • Functional Group : Replaces the hydroxy group with a ketone (oxo).
  • Key Data : 91% purity; distinct $ ^1H $-NMR shifts due to the absence of hydroxy proton .
  • Reactivity : The oxo group increases electrophilicity, enabling nucleophilic additions absent in the hydroxy-containing target compound.

(S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate

  • Substituents : Incorporates a diphenylpropan-2-yl group.
  • Applications : Used in chiral synthesis due to its stereospecific (S)-configuration .
  • Steric Effects : Bulkier diphenyl groups may hinder reactivity compared to the benzyl group in the target compound.

tert-Butyl-(1-(4-chlorophenyl)-2-oxo-2-phenylethyl)carbamate

  • Substituents : Contains chlorophenyl and oxo-phenyl groups.
  • Synthesis : Prepared via thiazolium-catalyzed reactions, emphasizing versatility in aromatic substitutions .

Purity and Spectral Data

Compound Name Purity Key $ ^1H $-NMR Features (δ, ppm) Functional Groups Reference
tert-Butyl (S)-benzyl(1-hydroxy-4-methylpentan-2-yl)carbamate 90% Hydroxy proton (~2.5), methyl resonances Hydroxy, carbamate
tert-Butyl (S)-benzyl(4-methyl-1-oxopentan-2-yl)carbamate 91% Ketone C=O (absent hydroxy proton) Oxo, carbamate
rac-tert-Butyl benzyl(4-methyl-1-oxopentan-2-yl)carbamate (rac-131) N/A Racemic mixture; split signals in chiral NMR Oxo, carbamate
(S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate N/A Diphenyl aromatic protons (7.2–7.4) Hydroxy, carbamate

Biological Activity

Tert-butyl benzyl(1-hydroxy-2-methylpropan-2-yl)carbamate (CAS No. 222722-30-7) is a carbamate derivative with notable applications in organic synthesis and potential biological activities. With a molecular formula of C₁₆H₂₅NO₃ and a molecular weight of 279.37 g/mol, this compound is recognized for its stability and reactivity, making it a valuable intermediate in various chemical processes, including drug development and enzyme studies.

This compound functions primarily as a protecting group for amines, which facilitates selective reactions in biochemical pathways. Its structural characteristics allow for modifications that can enhance the understanding of protein interactions and enzymatic mechanisms.

PropertyValue
Molecular FormulaC₁₆H₂₅NO₃
Molecular Weight279.37 g/mol
CAS Number222722-30-7

Enzyme Interactions

Research indicates that this compound exhibits significant interactions with various enzymes. Its ability to protect amine groups allows for the study of enzyme mechanisms without interference from the amines themselves. This characteristic is particularly useful in synthesizing pharmaceuticals where selective enzyme activity is crucial.

Case Studies

  • Protective Effects in Neurodegenerative Models :
    A study examined the protective effects of carbamate derivatives against amyloid-beta (Aβ) toxicity in astrocyte cell cultures, which are pivotal in Alzheimer's disease research. The compound demonstrated a reduction in TNF-α levels and free radical production, indicating its potential neuroprotective properties .
  • Anticancer Activity :
    In another investigation, various derivatives of carbamates, including those structurally related to this compound, were tested against cancer cell lines. Some derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin and 5-fluorouracil, suggesting potential anticancer activity .

The biological activity of this compound can be attributed to its ability to modify protein structures selectively. By protecting certain functional groups, it enables researchers to elucidate the roles of specific amino acids in enzyme catalysis and substrate binding.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameMolecular FormulaSimilarity Index
Tert-butyl (2-hydroxyethyl)carbamateC₇H₁₅NO₃0.90
(S)-tert-butyl (1-hydroxy-3-methylbutan-2-yl)carbamateC₉H₁₉NO₃0.80
Tert-butyl (benzoyloxy)carbonylamino-propanolC₁₆H₂₃N₂O₄0.85

These compounds illustrate varying degrees of reactivity and biological activity, highlighting the specificity of this compound in biochemical applications.

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